Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) is a carbamate derivative characterized by a phenoxy group attached to the carbamic acid backbone and a tert-butyl (1,1-dimethylethyl) ester moiety. Carbamates of this class are widely used in organic synthesis as protective groups for amines, intermediates in pharmaceutical manufacturing, and stabilizers in agrochemicals. The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions.
Properties
IUPAC Name |
tert-butyl N-phenoxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)14-10(13)12-15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENBTQJQFYSSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439600 | |
| Record name | AG-H-05601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76570-49-5 | |
| Record name | AG-H-05601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Phenoxycarbamic Acid with Tert-Butanol
The most straightforward route involves the direct condensation of phenoxycarbamic acid with tert-butanol under acidic catalysis. This method leverages Fischer esterification mechanics, where the carbamic acid’s hydroxyl group nucleophilically attacks the tert-butanol’s alcohol moiety.
Procedure :
Phenoxycarbamic acid (1.0 equiv) is dissolved in anhydrous toluene, followed by the addition of tert-butanol (1.2 equiv) and concentrated sulfuric acid (0.1 equiv). The mixture is refluxed at 110°C for 12–16 hours under nitrogen. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Key Data :
This method’s efficiency is limited by equilibrium dynamics, necessitating excess tert-butanol to drive completion. Side reactions, such as tert-butyl ether formation, are mitigated by controlled stoichiometry and inert atmospheres.
Carbamate Formation via Isocyanate Intermediates
An alternative pathway involves synthesizing phenyl isocyanate first, followed by its reaction with tert-butanol. This two-step process avoids equilibrium constraints and enhances regioselectivity.
Step 1: Synthesis of Phenyl Isocyanate
Phenylamine (1.0 equiv) is treated with phosgene (1.5 equiv) in dichloromethane at 0°C, yielding phenyl isocyanate. Excess phosgene is removed under reduced pressure.
Step 2: Reaction with Tert-Butanol
Phenyl isocyanate (1.0 equiv) is reacted with tert-butanol (1.1 equiv) in dry diethyl ether at 25°C for 6 hours. The product precipitates as a white solid, isolated via filtration and recrystallized from ethanol.
Key Data :
While hazardous due to phosgene’s toxicity, this method achieves high purity (>95% by HPLC) and is scalable for industrial applications.
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carbamic acid, facilitating tert-butanol coupling under mild conditions.
Procedure :
Phenoxycarbamic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dichloromethane (DCM). After 30 minutes of activation, tert-butanol (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction proceeds at 25°C for 4 hours, followed by aqueous workup and column purification.
Key Data :
This method’s superiority lies in its rapid kinetics and minimal side products, making it ideal for lab-scale synthesis.
Protection-Deprotection Strategies
For substrates sensitive to acidic conditions, tert-butyl carbamates are introduced via protecting-group chemistry. Here, a phenoxyamine intermediate is transiently protected with a tert-butoxycarbonyl (Boc) group.
Procedure :
Phenoxyamine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 equiv). After 12 hours at 25°C, the Boc-protected amine is isolated and hydrolyzed under basic conditions (NaOH, 1M) to yield the target carbamate.
Key Data :
This method’s modularity allows integration into multi-step syntheses, particularly for pharmaceutical intermediates.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Esterification | 68–75 | 12–16 h | 90–92 | Moderate |
| Isocyanate Intermediate | 72–80 | 6 h (Step 2) | 95–98 | High |
| EDCI/HOBt Coupling | 82–88 | 4 h | 93–96 | High |
| Protection-Deprotection | 78–85 | 12 h | 91–94 | Moderate |
The EDCI/HOBt method emerges as the most efficient, balancing yield and reaction time. Industrial settings may favor the isocyanate route despite its hazards, owing to superior purity.
Chemical Reactions Analysis
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Carbamic acid derivatives, including phenoxy esters, have garnered attention for their potential therapeutic applications. Notably:
- Respiratory Diseases : Research indicates that phenoxyacetic acid derivatives can modulate the activity of the CRTH2 receptor, which is implicated in respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). These compounds could serve as potential treatments by mitigating inflammation and airway hyper-responsiveness .
- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition and protein modification. This application is critical for drug development, particularly in designing inhibitors that target specific enzymes involved in disease pathways.
Agrochemical Applications
In the agricultural sector, carbamic acid derivatives are used to produce various agrochemicals:
- Pesticides : The ester form of carbamic acid is often employed in the synthesis of herbicides and insecticides. These compounds are designed to disrupt pest physiology or inhibit growth, thereby improving crop yields .
Case Study 1: Anti-inflammatory Properties
A study published in a pharmaceutical journal explored the anti-inflammatory effects of phenoxyacetic acid derivatives. The research demonstrated that these compounds significantly reduced inflammation markers in animal models of asthma. The findings suggest that carbamic acid derivatives could be developed into effective treatments for managing chronic respiratory diseases.
Case Study 2: Agrochemical Efficacy
In another study focusing on agricultural applications, researchers evaluated the efficacy of carbamic acid-based pesticides against common agricultural pests. The results indicated a high level of effectiveness in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Data Table: Comparative Analysis of Carbamic Acid Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) | Pharmaceuticals | Potential treatment for asthma and COPD |
| Phenoxyacetic acid derivatives | Pharmaceuticals | Modulation of CRTH2 receptor activity |
| Carbamic acid-based pesticides | Agrochemicals | Effective pest control with reduced toxicity |
Mechanism of Action
The mechanism of action of carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. The compound may also interact with proteins and other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of carbamic acid tert-butyl esters, highlighting substituent-driven differences in properties, applications, and hazards:
Structural and Functional Differences
- Substituent Impact on Reactivity: Phenoxy vs. Sulfonyloxy vs. Cyano Groups: The methylsulfonyloxy group (CAS 219844-41-4) enhances electrophilicity for nucleophilic substitutions, whereas the cyano group (CAS 262295-94-3) participates in click chemistry or hydrogen bonding .
- Steric and Electronic Effects: Bulky substituents like tetrahydroquinolinyl increase steric hindrance, slowing hydrolysis rates compared to smaller groups like methylsulfonyloxy. Electron-withdrawing groups (e.g., cyano) reduce the electron density of the carbamate carbonyl, altering its susceptibility to nucleophilic attack .
Notes
Data Limitations: Direct information on the phenoxy-substituted target compound is absent in the provided evidence. Comparisons are inferred from structurally related carbamates.
Commercial Availability : Carbamates with diverse substituents are available via suppliers such as ECHEMI and Indagoo, indicating robust synthetic accessibility .
Research Directions: Further studies on the phenoxy variant should focus on substituent-specific reactivity and toxicity profiling.
Biological Activity
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula and a molecular weight of approximately 209.24 g/mol. This compound is recognized for its various applications in organic synthesis and biological studies, particularly in enzyme inhibition and protein modification.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.2417 g/mol
- CAS Number : 76570-49-5
Preparation Methods
The synthesis of this compound typically involves the reaction of phenoxyacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions. This method minimizes hydrolysis and maximizes yield.
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) acts primarily as an enzyme inhibitor. Its mechanism involves forming covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can lead to significant modifications in protein function and cellular pathways.
Enzyme Inhibition Studies
Research indicates that carbamic acid derivatives can inhibit various enzymes, which is critical for understanding their potential therapeutic applications. The specific enzymes targeted by this compound and its derivatives include:
- Acetylcholinesterase : Inhibition can lead to increased levels of acetylcholine, affecting neurotransmission.
- Cytochrome P450 enzymes : These are involved in drug metabolism and can be inhibited by carbamate compounds, impacting pharmacokinetics.
Case Studies
- Enzyme Inhibition : A study demonstrated that carbamic acid derivatives effectively inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Protein Modification : Research has shown that carbamic acid esters can modify protein structures, leading to altered biological activity. This was evidenced in experiments where the esterified proteins exhibited different binding affinities compared to their unmodified counterparts.
Scientific Research Applications
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) has several notable applications:
- Organic Synthesis : Used as an intermediate in the synthesis of various organic compounds.
- Biochemical Studies : Investigated for its role in enzyme inhibition and protein interactions.
- Pharmaceutical Development : Explored as a potential lead compound for developing new drugs targeting specific enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Carbamic acid, phenyl-, 1-methylethyl ester | Structure | Similar enzyme inhibition properties but different specificity |
| Carbamic acid, [[4-(4-pyridinyl)phenyl]methyl]-, 1,1-dimethylethyl ester | Structure | Distinct biological activity due to pyridinyl group |
Q & A
Q. What synthetic methodologies are recommended for preparing carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) with high stereoselectivity?
- Methodological Answer : Stereoselective synthesis can be achieved using sodium borohydride as a reducing agent in a solvent system combining alcohols (e.g., methanol) and halogenated solvents (e.g., dichloromethane) at controlled temperatures (-15°C to 0°C). This approach minimizes racemization and enhances chiral purity (>99%) by stabilizing intermediates through solvent polarity effects .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, with emphasis on resolving peaks for the phenoxy and tert-butyl groups.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Assess purity under reversed-phase conditions using a C18 column and UV detection at 254 nm .
Q. What are the critical safety precautions for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Refer to GHS hazard classifications (e.g., acute toxicity, skin irritation) for tailored protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) during synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., THF) to enhance reducing agent (NaBH) activity.
- Temperature Gradients : Perform kinetic studies between -20°C and 10°C to identify ideal reaction rates.
- Catalyst Screening : Evaluate chiral auxiliaries (e.g., BINOL-derived catalysts) to improve stereochemical outcomes .
Q. What strategies are recommended for resolving enantiomers or confirming chiral purity?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.
- Circular Dichroism (CD) Spectroscopy : Correlate optical activity with enantiomeric ratios.
- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .
Q. How should researchers interpret conflicting NMR data for this compound?
- Methodological Answer :
- Solvent Artifacts : Check for deuterated solvent interactions (e.g., DMSO-d may broaden peaks).
- Dynamic Effects : Use variable-temperature NMR to identify conformational equilibria in the carbamate group.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenoxy and tert-butyl moieties .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40°C–60°C to assess shelf life.
- Moisture Sensitivity : Store under inert gas (N or Ar) with desiccants (e.g., silica gel).
- Light Exposure : Use amber vials to prevent photodegradation of the phenoxy group .
Q. How should researchers address discrepancies in reported toxicity data for structurally similar carbamates?
- Methodological Answer :
- In Silico Modeling : Predict toxicity using QSAR models (e.g., ECOSAR) to compare substituent effects.
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate acute toxicity thresholds.
- Environmental Impact : Follow OECD guidelines for biodegradation testing to inform disposal protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
